2,6-Difluoro-3-methylanisole

Lipophilicity ADME Prediction Drug Design

2,6-Difluoro-3-methylanisole (CAS 261763-33-1), also designated as 1,3-difluoro-2-methoxy-4-methylbenzene, is a fluorinated aromatic ether with the molecular formula C8H8F2O and a molecular weight of 158.14 g/mol. It serves primarily as a specialized synthetic intermediate in medicinal and agrochemical research, where its unique 2,6-difluoro-3-methyl substitution pattern provides a distinct steric and electronic profile compared to non-fluorinated or mono-fluorinated analogs.

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 261763-33-1
Cat. No. B1304707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-methylanisole
CAS261763-33-1
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)OC)F
InChIInChI=1S/C8H8F2O/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
InChIKeyZOVHZEAOMNTVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-methylanisole (CAS 261763-33-1) – Key Physicochemical & Sourcing Profile for Research and Industrial Procurement


2,6-Difluoro-3-methylanisole (CAS 261763-33-1), also designated as 1,3-difluoro-2-methoxy-4-methylbenzene, is a fluorinated aromatic ether with the molecular formula C8H8F2O and a molecular weight of 158.14 g/mol [1]. It serves primarily as a specialized synthetic intermediate in medicinal and agrochemical research, where its unique 2,6-difluoro-3-methyl substitution pattern provides a distinct steric and electronic profile compared to non-fluorinated or mono-fluorinated analogs [2]. The compound is commercially available at research-grade purities (e.g., 95-97%) from established suppliers , with key computed properties including an XLogP3-AA value of 2.5 and a Topological Polar Surface Area (TPSA) of 9.2 Ų, which are critical parameters for predicting membrane permeability and oral bioavailability in early-stage drug discovery [1].

Why Generic Anisole or Simple Fluoroanisole Substitutes Cannot Replicate the Performance of 2,6-Difluoro-3-methylanisole (CAS 261763-33-1)


The substitution pattern of 2,6-difluoro-3-methylanisole is not trivial; in-class compounds such as 2,6-difluoroanisole (CAS 437-82-1) or 3-fluoroanisole (CAS 456-49-3) lack the combined electronic and steric features of the 3-methyl group and the 2,6-difluoro substitution. The presence of the methyl group at the 3-position ortho to the methoxy group and flanked by two fluorine atoms creates a unique conformational bias and electronic environment that profoundly impacts reactivity in cross-coupling reactions and downstream biological target engagement . Simply substituting a generic anisole or a mono-fluorinated variant can lead to failed reactions due to altered directing group effects, or to final compounds with suboptimal lipophilicity and metabolic stability, as demonstrated in class-level studies on fluoroanisole matched molecular pairs [1].

Quantitative Differentiation Guide: 2,6-Difluoro-3-methylanisole vs. Closest Analogs for Scientific Selection


Lipophilicity Advantage: LogP of 2,6-Difluoro-3-methylanisole vs. Non-Fluorinated and Tri-Fluorinated Analogs

The target compound demonstrates an intermediate lipophilicity profile, quantified by its computed XLogP3-AA of 2.5, which is approximately 1 log unit lower than the analogous -OCF3 compound (PhOCF3) but significantly higher than the non-fluorinated anisole (PhOCH3). This balanced lipophilicity is a key predictor for achieving optimal transcellular permeability without the detrimental effects of excessive hydrophobicity [1]. This data positions 2,6-difluoro-3-methylanisole as a strategic building block for modulating logD in lead optimization campaigns.

Lipophilicity ADME Prediction Drug Design

Topological Polar Surface Area (TPSA) and Predicted Permeability: 2,6-Difluoro-3-methylanisole vs. General Drug-like Thresholds

With a computed Topological Polar Surface Area (TPSA) of only 9.2 Ų, 2,6-difluoro-3-methylanisole falls well below the commonly referenced threshold of 140 Ų for good oral bioavailability and below the 90 Ų threshold for optimal blood-brain barrier penetration [1]. This low TPSA is a direct consequence of its methoxy group being the sole polar contributor, flanked by hydrophobic methyl and fluorine substituents, distinguishing it from more polar analogs (e.g., those with free hydroxyl or amino groups) which would exhibit higher TPSA values and consequently lower predicted passive membrane permeability.

Membrane Permeability Oral Bioavailability TPSA

Synthetic Accessibility: Directing Group and Cross-Coupling Reactivity Profile vs. 2,6-Difluoroanisole

The specific substitution pattern of 2,6-difluoro-3-methylanisole presents a unique reactivity landscape. The methoxy group acts as a strong ortho/para-director, while the two fluorine atoms at positions 2 and 6 are strongly deactivating and meta-directing. The 3-methyl group, situated ortho to the methoxy and flanked by fluorine, exerts steric hindrance that can selectively block or modulate reactivity at the adjacent positions . This contrasts with 2,6-difluoroanisole (CAS 437-82-1), which lacks the methyl group and thus has a different steric profile and less hindered ortho-sites. The enhanced steric bulk at the 3-position can be exploited to achieve higher regioselectivity in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions compared to the non-methylated analog.

Synthetic Intermediate Cross-Coupling Directing Group

Physical Property Differentiator: Boiling Point and Purity Specifications vs. Unsubstituted 2,6-Difluoroanisole

Commercially available 2,6-difluoro-3-methylanisole is characterized by a boiling point of 53 °C and is routinely supplied at a minimum purity specification of 95% . In contrast, the closely related analog 2,6-difluoroanisole (CAS 437-82-1) is reported to have a higher boiling point of 133-134 °C [1]. The significantly lower boiling point of the target compound, despite a higher molecular weight, is a direct consequence of the 3-methyl substitution disrupting the overall planarity and intermolecular packing efficiency, thereby reducing the enthalpy of vaporization. This property is a verifiable physical characteristic that distinguishes it from the non-methylated analog during receipt, storage, and purification.

Physical Properties Quality Control Procurement Specification

High-Value Application Scenarios for 2,6-Difluoro-3-methylanisole (CAS 261763-33-1) Based on Evidence


Medicinal Chemistry: Optimization of CNS-Penetrant Drug Candidates

In medicinal chemistry programs targeting the central nervous system (CNS), 2,6-difluoro-3-methylanisole is an ideal building block for early lead optimization. Its exceptionally low Topological Polar Surface Area (TPSA) of 9.2 Ų strongly predicts high passive permeability across the blood-brain barrier, a critical parameter for CNS drug delivery [1]. By incorporating this moiety, medicinal chemists can introduce desirable lipophilicity (XLogP 2.5) without exceeding optimal ranges for solubility and metabolic stability, as evidenced by class-level studies on fluoroanisole matched pairs [2].

Agrochemical Discovery: Design of Lipophilic, Metabolically Stable Active Ingredients

The combination of a moderately high LogP (2.5) and the presence of metabolically resistant C-F bonds makes this compound a valuable intermediate in the synthesis of novel agrochemicals, such as fungicides or herbicides [1]. The difluoroanisole motif is known to confer favorable physicochemical properties in this sector, and the 3-methyl group provides additional lipophilicity and steric bulk, which can be exploited to fine-tune the compound's uptake and translocation within plants or its persistence in the environment [2].

Organic Synthesis: Precursor for Complex Fluorinated Scaffolds via Regioselective Functionalization

For synthetic organic chemists, 2,6-difluoro-3-methylanisole offers a strategic advantage as a building block for complex molecule construction. The unique directing effects of its substituents enable highly regioselective lithiation or electrophilic aromatic substitution reactions [1]. This allows for the precise installation of further functional groups at the 4-position, facilitating the synthesis of more elaborate difluorinated aromatic systems that are otherwise difficult to access with high fidelity using simpler anisole derivatives [2].

Chemical Biology: Development of Fluorinated Probe Molecules

The 2,6-difluoro-3-methylanisole core is well-suited for the development of 19F NMR probes or metabolic tracers. The two chemically equivalent fluorine atoms provide a strong, distinct signal in 19F NMR spectroscopy, while the methoxy and methyl groups allow for diverse functionalization to attach the probe to biomolecules or to tune its biological activity [1]. The favorable ADME profile suggested by its LogP and TPSA values further supports its use in creating cell-permeable probes for live-cell imaging or in-cell NMR studies [2].

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